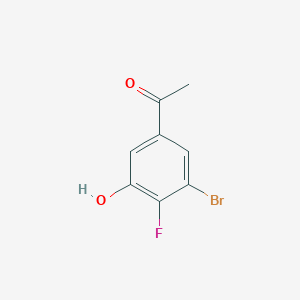

1-(3-Bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one

Description

BenchChem offers high-quality 1-(3-Bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(9)8(10)7(12)3-5/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJTYWPEHUBLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Therapeutic Potential of Substituted Acetophenones: A Technical Guide for Researchers

Introduction: The Versatility of the Acetophenone Scaffold

Substituted acetophenones, a class of aromatic ketones, have emerged as a versatile and privileged scaffold in medicinal chemistry and drug discovery. Their synthetic tractability and the profound influence of substituent patterns on their biological profiles have made them a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of substituted acetophenones, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into their antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties, elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.

Antimicrobial and Antifungal Activity: Combating Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted acetophenones have demonstrated significant potential as a source of new antimicrobial and antifungal agents.

Mechanism of Action

The antimicrobial efficacy of substituted acetophenones is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid and protein synthesis. The specific mechanism is highly dependent on the substitution pattern on the acetophenone ring. For instance, electron-withdrawing groups can enhance the electrophilicity of the carbonyl group, facilitating interactions with biological nucleophiles within the microbial cell.

Structure-Activity Relationship (SAR)

The nature and position of substituents on the aromatic ring play a crucial role in determining the antimicrobial potency and spectrum of activity.

-

Electron-withdrawing groups , such as nitro (–NO₂) and halo (e.g., –Br, –Cl) groups, have been shown to significantly enhance antibacterial activity.[1] These groups increase the lipophilicity of the molecule, potentially facilitating its transport across the bacterial cell membrane.[1]

-

Electron-donating groups , like methyl (–CH₃), can have a variable effect, sometimes leading to decreased activity.

-

The position of the substituent also influences activity. For example, para-substituted derivatives have often been found to be more potent than their ortho or meta counterparts.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted acetophenone derivatives against various bacterial and fungal strains.

| Compound ID | Substituent | Test Organism | MIC (µg/mL) | Reference |

| PPA2 | 4-NO₂ | Staphylococcus aureus | 6.25 | [1] |

| PPA4 | 4-Br | Bacillus subtilis | 12.5 | [1] |

| PPA10 | 2-Br | Escherichia coli | 12.5 | [1] |

| Comp. 1 | 4-CH₃ | Bacillus subtilis | >50 | [2] |

| Comp. 2 | 2-OH | Staphylococcus aureus | 25 | [2] |

| Comp. 3 | 3-Br | Salmonella typhi | 50 | [2] |

| Comp. 4 | 4-OC₂H₅ | Proteus vulgaris | 50 | [2] |

| Comp. 5 | 4-NO₂ | Enterobacter aerogenes | 25 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of substituted acetophenones.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

-

Substituted acetophenone compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Negative control (broth and solvent).

Procedure:

-

Prepare a serial two-fold dilution of the substituted acetophenone compounds in the appropriate broth in the 96-well plates. The concentration range should be sufficient to determine the MIC.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (broth with inoculum and standard antibiotic) and a negative control well (broth with inoculum and solvent). A growth control well (broth with inoculum only) is also essential.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted acetophenones, particularly their chalcone and hydrazone derivatives, have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, making them attractive candidates for the development of novel anticancer agents.

Mechanism of Action

The anticancer mechanisms of substituted acetophenones are diverse and often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

-

Apoptosis Induction: Many substituted acetophenones trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic program.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.

-

Inhibition of Signaling Pathways: Substituted acetophenones have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor-kappa B) pathways.

Caption: Key anticancer mechanisms of substituted acetophenones.

Structure-Activity Relationship (SAR)

The cytotoxic potency of substituted acetophenones is highly dependent on their structural features.

-

Chalcones: The presence of electron-donating groups (e.g., methoxy, hydroxyl) on the benzaldehyde ring of chalcones often enhances anticancer activity. The position of these groups is also critical, with substitutions at the 2' and 4' positions of the acetophenone ring being particularly favorable.

-

Hydrazones: The nature of the substituent on the acetophenone ring significantly influences the cytotoxicity of hydrazone derivatives. Electron-withdrawing groups can enhance activity, and the overall lipophilicity of the molecule plays a crucial role.

-

Specific Moieties: The incorporation of specific heterocyclic rings or functional groups, such as morpholine, can lead to enhanced potency and selectivity.[3]

Quantitative Data: IC₅₀ Values against Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various substituted acetophenone derivatives against different human cancer cell lines.

| Compound Type | Substituents | Cell Line | IC₅₀ (µM) | Reference |

| Chalcone | 4-Nitroacetophenone derivative (NCH-10) | HepG2 (Liver) | 2.7 | [4] |

| Chalcone | 4-Nitroacetophenone derivative (NCH-4) | MCF-7 (Breast) | 4.3 | [4] |

| Chalcone | 4-Nitroacetophenone derivative (NCH-2) | H1299 (Lung) | 11.4 | [4] |

| Chalcone | Diaryl ether moiety (Comp. 28) | MCF-7 (Breast) | 3.44 | [5] |

| Hydrazone | 4-methoxy (Comp. 12) | MCF-7 (Breast) | 4.19 | [6] |

| Hydrazone | 4-methoxy (Comp. 14) | K-562 (Leukemia) | 0.05 | [7] |

| Hydrazone | Etodolac-based (SGK 217) | MDA-MB-231 (Breast) | 36 | [8] |

| Natural Acetophenone | Acronyculatin P | MCF-7 (Breast) | 56.8 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Substituted acetophenone compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted acetophenone compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Substituted acetophenones have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins. Additionally, some derivatives may modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.

Caption: Anti-inflammatory mechanism via NF-κB and COX-2 inhibition.

Structure-Activity Relationship (SAR)

-

The presence of methoxy and hydroxyl groups on the aromatic rings of chalcone derivatives has been associated with potent anti-inflammatory activity.

-

The substitution pattern on the acetophenone moiety can significantly influence COX-2 selectivity.

Quantitative Data: COX Inhibition

The following table shows the IC₅₀ values for the inhibition of COX-1 and COX-2 enzymes by selected substituted acetophenone derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| PYZ16 | >5.58 | 0.52 | >10.73 | [10] |

| PYZ8 | - | 0.10 | - | [11] |

| PYZ7 | - | 0.27 | - | [11] |

| Celecoxib (Standard) | 7.42 | 0.78 | 9.51 | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats.

-

Carrageenan solution (1% w/v in saline).

-

Substituted acetophenone compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Standard anti-inflammatory drug (e.g., indomethacin).

-

Plethysmometer.

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer the substituted acetophenone compound or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Substituted acetophenones, particularly those with phenolic hydroxyl groups, can act as potent antioxidants.

Mechanism of Action

The antioxidant activity of these compounds is primarily due to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the aromatic ring enhances this radical scavenging capacity.

Structure-Activity Relationship (SAR)

-

The number and position of hydroxyl groups on the acetophenone ring are critical for antioxidant activity. Dihydroxy and trihydroxy derivatives are generally more potent than monohydroxy derivatives.

-

The presence of other substituents can modulate the antioxidant potential by influencing the electron density on the aromatic ring and the stability of the resulting phenoxy radical.

Quantitative Data: DPPH Radical Scavenging Activity

The following table displays the IC₅₀ values for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of some substituted acetophenones.

| Compound | Substituents | DPPH Scavenging IC₅₀ (µg/mL) | Reference |

| R6 | Not specified | 173.64 | [12] |

| DEAE | Not specified | 3550 | [9] |

| Chalcone 1 | Not specified | 72.44 | [13] |

| Chalcone 2 | Not specified | 44.67 | [13] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a simple and widely used method to evaluate the antioxidant activity of compounds.

Materials:

-

DPPH solution in methanol.

-

Substituted acetophenone compounds dissolved in methanol.

-

Standard antioxidant (e.g., ascorbic acid or Trolox).

-

Spectrophotometer.

Procedure:

-

Prepare different concentrations of the substituted acetophenone compounds and the standard antioxidant in methanol.

-

Add a fixed volume of the DPPH solution to each concentration of the test and standard solutions.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Enzyme Inhibition: A Targeted Therapeutic Approach

Substituted acetophenones have been identified as inhibitors of various enzymes implicated in disease pathogenesis, offering a targeted approach to therapy.

Monoamine Oxidase (MAO) Inhibition

MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Certain substituted acetophenones have shown potent and selective inhibition of MAO-B.[14]

-

SAR: Substituents at the C3 and C4 positions of the acetophenone ring, particularly halogen-substituted benzyloxy groups, are favorable for MAO-B inhibition.[14]

Quantitative Data: MAO-B Inhibition

| Compound | IC₅₀ for MAO-B (nM) | Reference |

| 1j | 12.9 | [14] |

| 2e | 11.7 | [14] |

| Selegiline (Standard) | 35.6 | [14] |

α-Glucosidase Inhibition

α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion and absorption. Several benzonate derivatives of acetophenone have emerged as potent α-glucosidase inhibitors.[15]

-

SAR: The nature and position of substituents on the benzonate moiety significantly influence the inhibitory activity.

Quantitative Data: α-Glucosidase Inhibition

| Compound | IC₅₀ for α-glucosidase (µM) | Kᵢ (µM) | Reference |

| 7d | 5.23 | - | [15] |

| 7f | 7.88 | - | [15] |

| 7i | 4.11 | - | [15] |

| 7u | 1.68 | 2.28 | [15] |

| Acarbose (Standard) | 54.74 | - | [15] |

Synthesis of Bioactive Substituted Acetophenone Derivatives

The synthetic accessibility of substituted acetophenones allows for the generation of diverse chemical libraries for biological screening. Two common and important classes of derivatives are chalcones and hydrazones.

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Materials:

-

Substituted acetophenone.

-

Substituted benzaldehyde.

-

Ethanol.

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

-

Stirring apparatus.

Procedure:

-

Dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add the aqueous base solution dropwise with constant stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the crude chalcone.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[16][17][18]

General Protocol for the Synthesis of Hydrazones

Hydrazones are typically synthesized by the condensation of a substituted acetophenone with a hydrazine derivative.

Materials:

-

Substituted acetophenone.

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).

-

Ethanol.

-

Glacial acetic acid (catalytic amount).

-

Reflux apparatus.

Procedure:

-

Dissolve the substituted acetophenone (1 equivalent) and the hydrazine derivative (1-1.2 equivalents) in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the hydrazone.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization may be performed if necessary.[1][19][20]

Conclusion and Future Directions

Substituted acetophenones represent a rich and rewarding area of research in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, positions them as a highly valuable scaffold for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in fine-tuning the biological effects of these compounds. Future research should focus on the rational design and synthesis of novel acetophenone derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further elucidation of their mechanisms of action, particularly their interactions with specific molecular targets and signaling pathways, will be crucial for their translation into clinical applications. The comprehensive protocols and data presented herein provide a solid foundation for researchers to explore the full therapeutic potential of this remarkable class of compounds.

References

-

Bakhale, S. C., & Tiwari, P. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2). [Link]

-

Yin, Z., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 937-945. [Link]

-

Newkome, G. R., & Fishel, D. L. (1973). ETHANONE, 1-PHENYL-, HYDRAZONE. Organic Syntheses, 53, 103. [Link]

-

Kumar, A., et al. (2013). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 4(3), 1063-1069. [Link]

-

Gomha, S. M., et al. (2008). Experimental and QSAR of acetophenones as antibacterial agents. Letters in Drug Design & Discovery, 5(7), 487-493. [Link]

-

Kumar, A., et al. (2022). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8699. [Link]

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]

-

Wang, L., et al. (2020). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 12(6), 1546. [Link]

-

Dong, F., et al. (2010). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of ChemTech Research, 2(1), 436-440. [Link]

-

Kamal, A., et al. (2015). Synthesis of Chalcones with Anticancer Activities. Molecules, 20(7), 12357-12376. [Link]

-

Wang, Z. M., et al. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 6(12), 2146-2157. [Link]

-

Category of antioxidant activity strength in vitro against DPPH. ResearchGate. [Link]

-

Acetophenone phenylhydrazone (XX) 1. [Link]

-

Torres-Gavilán, A., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4414. [Link]

-

da Silva, G. V. J., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Biomolecules, 13(5), 803. [Link]

-

Newkome, G. R., & Fishel, D. L. (1963). PREPARATION OF HYDRAZONES: ACETOPHENONE HYDRAZONE. Organic Syntheses, 43, 103. [Link]

-

Preparation of Hydrazones: Acetophenone Hydrazone. ResearchGate. [Link]

-

Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. ResearchGate. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

-

Alexandrova, R., et al. (2021). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 26(16), 4945. [Link]

-

Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate. [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. [Link]

-

Gür, B. Ş., et al. (2023). Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231. Chemistry & Biodiversity, 20(9), e202300767. [Link]

-

Ahmadpourmir, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Products and Bioprospecting, 14(1), 28. [Link]

-

Sławiński, J., et al. (2020). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules, 25(11), 2537. [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. [Link]

-

IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

-

IC50 values of the antioxidant activity test using DPPH method. ResearchGate. [Link]

-

Half maximal inhibitory concentration (IC 50 ) values of in vitro cyclooxygenase-1 and -2 (COX-1 and COX-2, respectively) enzyme inhibition. ResearchGate. [Link]

-

Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. [Link]

-

A Review of the In Vitro Inhibition of α-Amylase and α-Glucosidase by Chalcone Derivatives. MDPI. [Link]

-

inhibition ic50 values: Topics by Science.gov. [Link]

-

Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. PMC. [Link]

-

IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

-

Natural products targeting the MAPK-signaling pathway in cancer: overview. PMC. [Link]

-

IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. [Link]

-

Alpha-glucosidase inhibition (IC 50) of compound 1 ( ) and compound 2... ResearchGate. [Link]

-

Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. PMC. [Link]

-

(PDF) New Acetophenone and Cardanol Derivatives From Knema pachycarpa. [Link]

-

How do I get an IC50 value when doing the DPPH antioxidant activity protocol? [Link]

-

The MAO/ChE inhibition data (IC50) for lead compounds 2 and 3, along... ResearchGate. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rsc.org [rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: The Strategic Role of Halogenated Phenols in Organic Synthesis

Executive Summary

Halogenated phenols represent a unique class of bifunctional building blocks in organic synthesis. Characterized by the dual reactivity of the nucleophilic hydroxyl group and the electrophilic carbon-halogen bond, they serve as linchpins in the construction of complex pharmaceutical scaffolds and agrochemicals.[1] This guide provides a technical deep-dive into their reactivity profiles, offering optimized protocols for their synthesis and subsequent transformation via transition-metal catalysis and nucleophilic aromatic substitution (

Part 1: Structural Properties & Reactivity Profiles

The utility of halogenated phenols is governed by the interplay between the electron-donating hydroxyl group (+M effect) and the electron-withdrawing halogen substituents (-I effect). This electronic push-pull relationship dramatically alters acidity (

Acidity Modulation ( )

The introduction of halogens increases the acidity of the phenolic proton, influencing the choice of base in alkylation and coupling reactions. While phenol has a

| Compound | Substituent Pattern | Approx. | Implications for Synthesis |

| Phenol | Unsubstituted | 9.95 | Requires strong bases (NaH, KOH) for rapid alkylation. |

| 4-Bromophenol | para-Bromo | 9.3 | Slightly more acidic; compatible with |

| 2,4-Dichlorophenol | ortho, para-Dichloro | 7.8 | Deprotonates readily; phenoxide is a weaker nucleophile. |

| Pentafluorophenol | Perfluorinated | 5.5 | Highly acidic; excellent leaving group for ester activation (PFP esters). |

The "Orthogonal Reactivity" Concept

Successful utilization of halophenols relies on exploiting the reactivity difference between the C-OH and C-X bonds.

-

C-OH Dominance: Under basic conditions, the phenoxide is generated, enabling O-alkylation or O-arylation (ether synthesis).

-

C-X Dominance: Under Pd/Ni catalysis, the C-X bond undergoes oxidative addition.

-

The Challenge: Unprotected phenolic -OH groups can poison Pd catalysts or undergo side reactions. Modern ligands (e.g., biaryl phosphines) now permit "protection-free" couplings.

Part 2: Synthesis of Halogenated Phenols

While many are commercially available, regioselective synthesis is required for complex substitution patterns.

Protocol 1: Regioselective para-Bromination of Phenols

Objective: Synthesize 4-bromo-2-methylphenol from o-cresol with >95% regioselectivity, avoiding the ortho isomer.

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] Key Insight: Using a blocked ortho position or controlling temperature/solvent polarity directs the halogen to the para position.

Materials:

-

o-Cresol (10 mmol)

-

N-Bromosuccinimide (NBS) (10.5 mmol)

-

Acetonitrile (

) (20 mL) -

Catalyst:

(10 mol%)

Step-by-Step Workflow:

-

Dissolution: Dissolve o-cresol in

in a round-bottom flask. -

Activation: Add

. The ammonium salt acts as a mild proton source to activate NBS without generating harsh -

Addition: Add NBS portion-wise at 0°C over 15 minutes.

-

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Quench: Add 10%

(aq) to destroy unreacted bromine species. -

Workup: Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over -

Purification: Recrystallize from hexanes to yield the para-bromo product.

Part 3: Cross-Coupling Applications

The C-X bond in halophenols allows them to serve as electrophiles in Suzuki, Heck, and Buchwald-Hartwig couplings.

Visualization of Reactivity Hierarchy

The following diagram illustrates the divergent pathways available to a generic halophenol substrate.

Caption: Divergent reactivity pathways: Phenols act as nucleophiles (red path) or electrophiles (blue path) depending on reagents.

Protocol 2: Suzuki-Miyaura Coupling of Unprotected Bromophenols

Challenge: The acidic -OH can protonate the organometallic intermediate or bind to the Pd center. Solution: Use of water-soluble phosphine ligands or high-turnover catalysts like XPhos or SPhos which create a steric pocket protecting the Pd center.

Materials:

-

4-Bromophenol (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst:

(2 mol%) + SPhos (4 mol%) -

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1)

Workflow:

-

Degassing: Charge flask with bromophenol, boronic acid, and base. Cycle Argon/Vacuum 3 times.

-

Catalyst Prep: Add solvent, then add Pd precursor and ligand.

-

Reaction: Heat to 80°C. The biphasic system helps solubilize the inorganic base while the organic phase hosts the catalytic cycle.

-

Observation: The reaction mixture typically turns black (Pd precipitation) if the catalyst dies; a sustained dark red/brown indicates active homogeneous catalysis.

-

Workup: Acidify carefully with 1M HCl to pH 4 (to reprotonate the phenoxide), then extract with EtOAc.

Part 4: Advanced Transformations ( & Ullmann)

Nucleophilic Aromatic Substitution ( )

Unlike Pd-catalyzed coupling,

-

Substrate: 4-Fluoro-2-nitrophenol.

-

Nucleophile: Morpholine.

-

Mechanism: Meisenheimer complex formation. The nitro group is essential to stabilize the negative charge intermediate.

Modern Ullmann Ether Synthesis

Historically, Ullmann coupling required harsh conditions (200°C, Cu bronze). Modern protocols use Cu(I) salts with diamine ligands.

Protocol:

-

Mix: Halophenol (as nucleophile), Aryl Iodide (electrophile), CuI (10%), 1,10-phenanthroline (20%), and

. -

Solvent: DMF or DMSO (dry).

-

Heat: 80-110°C.

-

Note: This forms Diaryl Ethers, critical motifs in Thyroxine analogs.

Part 5: Pharmaceutical Case Studies

Halogenated phenols are not just intermediates; they are often the pharmacophore itself or the precursor to bioisosteres.

Bioactive Scaffold Construction

The following diagram details the synthesis of a generic biaryl ether scaffold, common in kinase inhibitors (e.g., Raf inhibitors).

Caption: Protection-Coupling-Deprotection strategy for synthesizing biaryl phenol scaffolds.

The Role of Halogen Bonding

In drug design, a halogen on the phenol ring (specifically Cl, Br, I) can engage in "Halogen Bonding" with protein backbone carbonyls. This is a directional interaction (sigma-hole) that complements hydrogen bonding.

-

Example: Triclosan (antimicrobial) utilizes chlorophenol moieties to bind to the enoyl-acyl carrier protein reductase (FabI).

References

-

National Institutes of Health (NIH). (2015). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. PMC. Retrieved from [Link]

-

NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

-

MDPI. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent. RSC Advances. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one for Biological Screening

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of 1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one, a versatile scaffold for the generation of small molecule libraries aimed at biological screening. We present a multi-pronged synthetic strategy targeting three key reactive sites on the molecule: the phenolic hydroxyl group, the aromatic bromine atom, and the acetyl moiety. Detailed, step-by-step protocols for O-alkylation (Williamson ether synthesis), O-acylation, Suzuki-Miyaura cross-coupling, and condensation reactions (synthesis of chalcones, oximes, and hydrazones) are provided. Furthermore, this document outlines the subsequent procedures for the purification, and analytical characterization of the synthesized derivatives, as well as the preparation of compound plates for high-throughput screening (HTS). Finally, we discuss potential biological targets for this compound library, with a focus on kinase and antibacterial assays, and provide an overview of hit identification and confirmation strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel bioactive compounds.

Introduction: The Rationale for Derivatization

The discovery of novel therapeutic agents is an enduring challenge in medicinal chemistry. The strategic synthesis of compound libraries based on privileged scaffolds is a cornerstone of modern drug discovery. The core molecule, 1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one, presents an attractive starting point for library synthesis due to its unique combination of reactive functional groups, each offering a vector for diversification.

Substituted acetophenones are known to possess a wide spectrum of biological activities, including antifungal, herbicidal, antibacterial, and anticancer properties.[1] Specifically, hydroxyacetophenones have demonstrated antioxidant and apoptosis-inducing activities in cancer cells.[2] The presence of a bromine atom allows for the introduction of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, a powerful tool for exploring chemical space.[3] The phenolic hydroxyl group is readily derivatized to form ethers and esters, which can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[4] Finally, the acetyl group can be transformed into various functionalities like chalcones, oximes, and hydrazones, which are themselves associated with a broad range of biological activities.[4][5][6]

This application note provides a roadmap for the systematic derivatization of this scaffold to generate a library of compounds with diverse structural features, thereby increasing the probability of identifying hits in biological screens.

Synthetic Strategies and Protocols

The derivatization strategy is centered around three main points of modification on the 1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one core structure.

Diagram: Derivatization Strategy

Caption: Overview of derivatization pathways for the core molecule.

Derivatization of the Phenolic Hydroxyl Group

The Williamson ether synthesis is a robust method for the formation of ethers from a phenoxide and an alkyl halide.[7]

Protocol 1: General Procedure for O-Alkylation

-

Materials:

-

1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq.)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: a. To a solution of 1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one (1.0 eq.) in anhydrous DMF, add K₂CO₃ (2.0 eq.). b. Stir the suspension at room temperature for 30 minutes. c. Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture. d. Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and pour it into water. f. Extract the aqueous layer with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel.

Esterification of the phenolic hydroxyl can be readily achieved using acyl chlorides in the presence of a base.[4]

Protocol 2: General Procedure for O-Acylation

-

Materials:

-

1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one

-

Pyridine or triethylamine (2.0 eq.)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq.)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure: a. Dissolve 1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one (1.0 eq.) in anhydrous DCM and cool to 0 °C in an ice bath. b. Add pyridine (2.0 eq.) to the solution. c. Add the acyl chloride (1.2 eq.) dropwise while maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. e. Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography or recrystallization.

Derivatization of the Aromatic Bromine Atom via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[3][8]

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Materials:

-

1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one or its O-protected derivative

-

Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq.)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq.)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: a. In a reaction vessel, combine the bromo-acetophenone derivative (1.0 eq.), the boronic acid/ester (1.5 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.). b. Degas the solvent system by bubbling with nitrogen or argon for 15-20 minutes. c. Add the degassed solvent to the reaction vessel. d. Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. f. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. g. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Derivatization of the Acetyl Group

Chalcones are synthesized by the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[5][9]

Protocol 4: General Procedure for Chalcone Synthesis

-

Materials:

-

1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one

-

Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.0 eq.)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol

-

Dilute hydrochloric acid (HCl)

-

-

Procedure: a. Dissolve the acetophenone derivative (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask. b. Cool the mixture in an ice bath and add an aqueous solution of NaOH or KOH (e.g., 40-50% w/v) dropwise with stirring. c. Continue stirring at room temperature for 2-4 hours or until a precipitate forms. d. Monitor the reaction by TLC. e. Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl. f. Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.

Oximes are formed by the reaction of a ketone with hydroxylamine.[10]

Protocol 5: General Procedure for Oxime Synthesis

-

Materials:

-

Substituted acetophenone derivative

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq.)

-

Sodium acetate or pyridine (2.0 eq.)

-

Ethanol/water solvent mixture

-

-

Procedure: a. Dissolve the acetophenone derivative (1.0 eq.) in a mixture of ethanol and water. b. Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.). c. Reflux the reaction mixture for 1-3 hours, monitoring by TLC. d. Cool the reaction mixture to room temperature and pour into cold water. e. Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent.

Hydrazones are synthesized by the condensation of a ketone with a hydrazine derivative.[4]

Protocol 6: General Procedure for Hydrazone Synthesis

-

Materials:

-

Substituted acetophenone derivative

-

Hydrazine derivative (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) (1.0 eq.)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure: a. Dissolve the acetophenone derivative (1.0 eq.) in ethanol. b. Add the hydrazine derivative (1.0 eq.) followed by a few drops of glacial acetic acid. c. Reflux the mixture for 2-4 hours, monitoring by TLC. d. Cool the reaction mixture to room temperature to allow the product to crystallize. e. Collect the solid by filtration, wash with cold ethanol, and dry.

Purification and Analytical Characterization

The purity and identity of each synthesized compound must be rigorously confirmed before biological screening.

-

Purification: Common techniques for purifying small molecule libraries include flash column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization.

-

Analytical Characterization:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compounds and assess their purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the compounds.

-

| Compound ID | Derivatization Strategy | Molecular Weight ( g/mol ) | Purity (LC-MS) |

| Core-001 | Starting Material | 233.04 | >98% |

| Ether-001 | O-methylation | 247.07 | >95% |

| Ester-001 | O-acetylation | 275.05 | >95% |

| Suzuki-001 | Coupling with phenylboronic acid | 309.11 | >95% |

| Chalcone-001 | Condensation with benzaldehyde | 321.12 | >95% |

Table 1: Representative Data for Synthesized Derivatives

Preparation for Biological Screening

Proper preparation of the compound library is critical for obtaining reliable and reproducible results in high-throughput screening.

Diagram: Compound Plating Workflow

Caption: Workflow for preparing compound plates for HTS.

Protocol 7: Preparation of Compound Plates for HTS

-

Materials:

-

Purified compound library

-

Anhydrous dimethyl sulfoxide (DMSO)

-

96-well or 384-well microplates (assay-specific)

-

Automated liquid handler or multichannel pipettes

-

-

Procedure: a. Prepare 10 mM stock solutions of each compound in DMSO. Ensure complete dissolution. b. Perform serial dilutions of the stock solutions in DMSO to create intermediate plates with a range of concentrations (e.g., for generating dose-response curves).[11] c. Using an automated liquid handler, dispense a small volume (e.g., 100 nL - 1 µL) of the compound solutions from the intermediate plates into the final assay plates. d. The final assay plates can be used immediately or sealed and stored at -20 °C or -80 °C.[11]

Biological Screening Strategies

The choice of biological assays should be guided by the potential therapeutic applications of the synthesized compound library.

Kinase Inhibitor Screening

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[1] The structural features of the derivatized acetophenones make them potential kinase inhibitors.

-

Assay Formats: High-throughput kinase assays are often based on fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence.[5] Commercially available platforms like LanthaScreen® and Z'-LYTE® offer robust and validated assay kits for a wide range of kinases.[5]

-

General Protocol Outline:

-

Dispense kinase and substrate into the assay plate.

-

Add the compounds from the prepared library plates.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the specified time.

-

Add detection reagents and measure the signal (e.g., fluorescence or luminescence).

-

Antibacterial Screening

The increasing prevalence of antibiotic resistance necessitates the discovery of new antibacterial agents.[12]

-

Assay Formats: Whole-cell growth inhibition assays are a common primary screen for antibacterial activity.[12] This can be done by measuring the optical density (OD) of bacterial cultures in the presence of the test compounds.

-

General Protocol Outline:

-

Dispense a diluted bacterial culture into the wells of a microplate.

-

Add the compounds from the library plates.

-

Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37 °C).

-

Measure the optical density (e.g., at 600 nm) to determine bacterial growth inhibition.

-

Hit Identification and Confirmation

The data from the HTS campaign must be carefully analyzed to identify promising "hits".[7]

-

Data Analysis: Raw data is typically normalized to control for plate-to-plate variability. A statistical measure, such as the Z-score or percent inhibition, is used to identify active compounds.[13]

-

Hit Confirmation:

-

Re-testing: Confirmed hits should be re-tested in the primary assay to rule out false positives.[14]

-

Dose-Response Curves: Active compounds are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).[14]

-

Orthogonal Assays: Hits should be evaluated in a secondary, mechanistically different assay to confirm their activity and rule out assay-specific artifacts.[11]

-

Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by comparing the activity of related derivatives from the library.[14]

-

Conclusion

The derivatization of 1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one offers a facile and efficient route to a diverse library of small molecules with the potential for a wide range of biological activities. The protocols outlined in this application note provide a comprehensive guide for the synthesis, purification, characterization, and screening of this compound library. By following these detailed procedures, researchers can effectively explore the chemical space around this versatile scaffold and increase the likelihood of discovering novel lead compounds for drug development.

References

-

Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Sayed, M. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5010. [Link]

-

von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

-

A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chalcones from 2-(2-Methoxyphenyl)acetophenone.

-

Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(32), 11473-11478. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, A. A., & El-Sayed, M. A. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Chemistry, 5(4), 2636-2651. [Link]

-

Mishra, R., & Panda, A. K. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. International Journal of Molecular Sciences, 24(9), 8303. [Link]

- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- The Williamson Ether Synthesis. (n.d.). University of Massachusetts.

-

High-throughput screening. (2023, November 28). In Wikipedia. Retrieved from [Link]

- JETIR. (2020). Synthesis of Chalcones. Journal of Emerging Technologies and Innovative Research, 7(7).

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Hydrazones from 2-(4-(Dimethylamino)phenyl)acetohydrazide and Aromatic Aldehydes.

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters.

-

Norman, J. J., Heggie, R. M., & Larose, J. B. (1962). OXIMES: I. THE SYNTHESIS OF SOME SUBSTITUTED 2-OXIMINOACETOPHENONES. Canadian Journal of Chemistry, 40(8), 1547-1552. [Link]

-

Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

-

SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.

- Bakhale, S. C., & Tiwari, P. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2).

- US Patent No. US9061984B2. (2015). Compounds related to chalcones and benzothienopyrimidines, their synthesis, and uses to treat diseases.

- BenchChem. (2025). Technical Support Center: Synthesis of Chalcones from 3-Hydroxyacetophenone.

-

Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, O-acetyloxime. Retrieved from [Link]

- Synthesis of Hydrazones. (n.d.). University of Liverpool.

-

Organic Syntheses. (n.d.). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (1970). Ethanone, 1-phenyl-, hydrazone. Organic Syntheses, 50, 102. [Link]

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Hydrazones from 2-(4-(Dimethylamino)phenyl)acetohydrazide and Aromatic Aldehydes.

- Kucuk, M., et al. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids.

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Hydroxyacetophenone and 4-Hydroxyacetophenone.

- D'hooge, F., et al. (2014). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.

- St-Jean, F., et al. (2018).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry.

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.

- 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity. (2025). ACS Omega.

- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arpgweb.com [arpgweb.com]

- 11. news-medical.net [news-medical.net]

- 12. researchgate.net [researchgate.net]

- 13. High-throughput screening - Wikipedia [en.wikipedia.org]

- 14. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable protocols.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield in the acylation of a substituted phenol like 3-bromo-5-fluorophenol is a common issue, often stemming from the inherent reactivity of the phenolic hydroxyl group.

Primary Cause A: Competing O-Acylation

The phenolic oxygen is a potent nucleophile and can compete with the aromatic ring for the acylating agent. This results in the formation of a phenyl ester (O-acylation) rather than the desired aryl ketone (C-acylation).[1][2] This side reaction consumes your starting material and acylating agent, directly reducing the yield of the target molecule.

Solution A: Employ a Fries Rearrangement Strategy

Instead of fighting O-acylation, you can leverage it. This strategy involves two distinct steps: first, intentionally forming the O-acylated ester, and second, rearranging it to the C-acylated product using a Lewis acid catalyst.[1]

Experimental Protocol: O-Acylation Followed by Fries Rearrangement

Step 1: O-Acylation (Ester Formation)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-fluorophenol (1 eq.) and a suitable solvent like dichloromethane (DCM).

-

Base: Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.).

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with dilute HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Fries Rearrangement to C-Acylated Product

-

Setup: In a separate flame-dried flask under nitrogen, add anhydrous aluminum chloride (AlCl₃, 2-3 eq.) and a high-boiling solvent such as nitrobenzene or 1,2-dichloroethane.[3]

-

Addition: Cool the AlCl₃ slurry to 0 °C and slowly add the crude ester obtained in Step 1.

-

Heating: Heat the mixture, typically between 60-160 °C, depending on the substrate and solvent. The optimal temperature must be determined empirically.[3]

-

Monitoring: Monitor the progress of the rearrangement by TLC or HPLC.

-

Quenching & Extraction: After the reaction is complete, carefully pour the mixture over crushed ice and concentrated HCl to decompose the aluminum complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

-

Purification: The resulting product will likely be a mixture of ortho and para isomers, which will require chromatographic separation.[1]

Primary Cause B: Lewis Acid Catalyst Deactivation

The lone pair of electrons on the phenolic oxygen can form a complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This coordination reduces the catalyst's activity and deactivates the aromatic ring towards the desired electrophilic substitution, leading to poor conversion.[2]

Solution B: Protect the Hydroxyl Group

A robust strategy is to mask the hydroxyl group with a protecting group, perform the acylation, and then deprotect it. Converting the phenol to a methyl ether (anisole) is a common and effective approach, as the methoxy group is a strong ortho-, para-director and does not interfere with the catalyst.[1]

Workflow: Protection-Acylation-Deprotection

Sources

Technical Support Center: Purification of Halogenated Phenolic Compounds

The following technical guide is structured as a high-level support resource for researchers and process chemists dealing with the purification of halogenated phenolic compounds.

Current Status: Operational | Tier: Advanced Application Support Subject: Troubleshooting Chromatography, Extraction, and Crystallization of Halophenols

Executive Summary & Chemical Context

Halogenated phenols (e.g., chlorophenols, bromophenols) present a unique triad of purification challenges: enhanced acidity (low pKa), propensity for oxidative coupling (formation of quinones/dimers), and positional isomerism (ortho-effects).

Unlike simple phenols, the electron-withdrawing nature of halogens significantly alters the physicochemical landscape. For instance, the ortho-effect in 2-halophenols creates intramolecular hydrogen bonding, drastically lowering boiling points and altering retention behavior compared to para-isomers. This guide provides self-validating protocols to exploit these properties for purification.

Critical Physicochemical Data

Use this table to design your pH-swing extractions and mobile phases.

| Compound | Structure | pKa (approx) | Boiling Point (°C) | Key Property for Purification |

| Phenol (Reference) | C₆H₅OH | 9.99 | 181.7 | Weak acid; requires strong base (pH >11) to fully ionize. |

| 2-Chlorophenol | 2-Cl-C₆H₄OH | 8.52 | 174.9 | Intramolecular H-bond lowers BP; steam volatile. |

| 4-Chlorophenol | 4-Cl-C₆H₄OH | 9.37 | 220.0 | Higher BP due to intermolecular H-bonding; crystallizes easier. |

| 2,4-Dichlorophenol | 2,4-Cl₂-C₆H₃OH | 7.89 | 210.0 | Significant acidity increase; extractable at pH ~8.5. |

| 2,4,6-Trichlorophenol | 2,4,6-Cl₃-C₆H₂OH | ~6.0 | 246.0 | Strong acid; ionizes even in weak buffers (pH 6-7). |

| 4-Bromophenol | 4-Br-C₆H₄OH | 9.34 | 238.0 | Prone to photolytic degradation; store in amber glass. |

Senior Scientist Note: The ~45°C boiling point difference between 2-chlorophenol (ortho) and 4-chlorophenol (para) is the most efficient separation lever. Distillation is superior to chromatography for separating these specific isomers.

Workflow: The "pH-Swing" Extraction

Standard liquid-liquid extraction often fails to separate halophenols from non-halogenated byproducts. This protocol exploits the pKa differences listed above.

Protocol 1: Selective Fractionation

Objective: Separate Polychlorinated Phenols (pKa < 7) from Mono-chlorophenols/Phenol (pKa > 8.5).

Troubleshooting Guide: Chromatography (HPLC/Flash)

Issue: Severe Peak Tailing

Diagnosis: Halogenated phenols are acidic. At neutral pH, they exist as phenolate anions (

Corrective Actions:

-

Acidify Mobile Phase (The "Rule of 2"):

-

Use "End-Capped" Columns:

-

Ensure your C18 column is fully end-capped (e.g., Agilent Zorbax Eclipse or Waters XBridge). This minimizes silanol activity.

-

-

Increase Ionic Strength:

-

If tailing persists, add 10–20 mM Ammonium Acetate (adjusted to pH 3) to swarm the silanol sites.

-

Issue: Co-elution of Isomers (Ortho vs. Para)

Diagnosis: On standard C18, hydrophobicity is similar. Corrective Actions:

-

Switch to Phenyl-Hexyl Stationary Phase:

-

Leverage the "Ortho Effect":

-

Ortho-substituted phenols are often more retained on standard silica (Flash) due to intramolecular H-bonding making them effectively "less polar" (hiding the -OH) than their para counterparts.

-

Troubleshooting Guide: Crystallization & "Oiling Out"

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode when purifying low-melting halophenols (e.g., 2,4-DCP, MP ~45°C).

The "Anti-Oil" Protocol

If your product separates as a gooey oil instead of crystals:

-

Temperature Control:

-

Do not cool rapidly to 0°C.

-

Keep the mixture at the "cloud point" temperature (where oiling starts) and stir vigorously. This allows the oil droplets to equilibrate and potentially nucleate.

-

-

Trituration Solvent:

-

Decant the mother liquor.

-

Add Pentane or Cold Hexanes to the oil.

-

Scratch the flask wall with a glass rod. The mechanical stress + non-polar solvent often induces immediate crystallization.

-

-

Seed Loading:

-

Never throw away a previous "bad" batch if it has any crystals. Use a single crystal to seed the oiled-out mixture at room temperature.

-

Stability & Storage FAQ

Q: My white crystals of 4-bromophenol turned pink/brown overnight. Why? A: This is oxidative coupling. Phenols readily oxidize to form quinones and coupled biphenyls, which are highly colored even at ppm levels.

-

Fix: Recrystallize with a pinch of Sodium Bisulfite or Sodium Thiosulfate in the aqueous phase to reduce quinones back to phenols.

-

Prevention: Store under Argon/Nitrogen in amber vials. Avoid basic conditions during storage (phenolate anions oxidize 100x faster than neutral phenols).

Q: Can I use activated charcoal to remove the color? A: Yes, but use caution.

-

Protocol: Dissolve crude in hot ethanol. Add 1-5% wt/wt activated charcoal. Reflux for 15 mins. Filter while hot through Celite.

-

Warning: Charcoal can adsorb significant amounts of product if the structure is planar and aromatic (like halophenols). Do not use excess charcoal.

References

- Separation of Halogenated Phenols: Vertex AI Search Result 1.

- pKa and Physical Properties: Vertex AI Search Result 1.13 (Toxicological Profile for Chlorophenols - Physical and Chemical Properties).

- Oiling Out Mechanisms: Vertex AI Search Result 1.

- Oxidation Prevention: Vertex AI Search Result 1.

- Boiling Point Anomalies (Ortho-Effect): Vertex AI Search Result 1.3 (Gauth - Para-chlorophenol vs Ortho-chlorophenol melting/boiling points).

Sources

- 1. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Page loading... [guidechem.com]

preventing byproduct formation in Friedel-Crafts acylation of sensitive substrates

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting.

Executive Summary: The "Sensitive Substrate" Challenge

Standard Friedel-Crafts (F-C) acylation using Aluminum Chloride (

This guide provides modern, field-proven alternatives to traditional

Catalyst Selection Logic (Decision Matrix)

Issue: "My reaction turns into a black tar immediately upon adding the catalyst."

Diagnosis: The Lewis acidity of

Use the following logic flow to select the appropriate catalyst system for your substrate.

Figure 1: Decision matrix for catalyst selection based on substrate sensitivity.

Critical Failure Modes & Solutions

A. Polyacylation & Regio-Scrambling

The Myth: "Acylation deactivates the ring, so polyacylation is impossible." The Reality: For highly activated substrates (e.g., pyrroles, ferrocenes), the product is still reactive enough to undergo a second acylation. Furthermore, acid-catalyzed migration (Fries rearrangement) can scramble isomers.

| Failure Mode | Mechanism | Prevention Strategy |

| Polyacylation | Product ring remains electron-rich enough for 2nd attack. | Stoichiometry Control: Use 1.0 equiv of Acyl Chloride, 0.95 equiv of Substrate. Do not use excess electrophile. |

| Isomerization | Thermodynamic equilibration of the | Kinetic Control: Lower temperature (0°C to -20°C). Shorten reaction time. |

| Fries Rearrangement | Migration of acyl group from O- to C- (in phenols). | Catalyst Switch: Use |

B. Polymerization of Heterocycles

Pyrroles and indoles polymerize in the presence of strong protic acids (generated by

-

Solution: Avoid

. Use Method A (HFIP) or Method B (Triflates) below. These methods do not generate massive amounts of HCl gas.[1]

Validated Experimental Protocols

Method A: HFIP-Promoted Acylation (The "Gentle Giant")

Best For: Unprotected Indoles, Pyrroles, and Furans. Mechanism: Hexafluoro-2-propanol (HFIP) acts as a hydrogen-bond donor solvent that activates the acyl chloride without a metal catalyst.

Protocol:

-

Preparation: In a flame-dried flask, dissolve the acyl chloride (1.1 equiv) in HFIP (concentration ~0.5 M).

-

Addition: Add the heterocycle (1.0 equiv) in one portion at room temperature.

-

Note: For extremely reactive substrates (pyrrole), cool to 0°C.

-

-

Monitoring: Stir at room temperature. Monitor by TLC (typically complete in 15–60 mins).

-

Checkpoint: The reaction usually turns a deep red/purple (acylium species) but should remain a solution, not a solid tar.

-

-

Workup: Quench with saturated

. Extract with Ethyl Acetate. -

Why it works: HFIP stabilizes the transition state via H-bonding but is not acidic enough to trigger polymerization.

Method B: Lanthanide Triflate Catalysis (Green & Recyclable)

Best For: Thiophenes, Anisoles, and substrates with acid-labile protecting groups (e.g., Boc-amines).

Catalyst: Scandium(III) Triflate [

Protocol:

-

Mixture: Mix the substrate (1.0 mmol), acyl chloride (1.2 mmol), and

(5-10 mol%) in Nitromethane (-

Technical Insight: Nitromethane stabilizes the acylium intermediate via solvation, preventing decomposition.

-

-

Reaction: Heat to 50°C (or reflux if sluggish).

-

Checkpoint: If the reaction stalls, add 5 mol% more catalyst. Triflates are water-tolerant and do not die upon exposure to trace moisture.

-

Workup: Dilute with water. Extract product with ether.[2]

-

Recycling: The aqueous phase contains the catalyst. Evaporate water to recover active

.

-

Mechanistic Visualization: Triflate vs. Traditional

Understanding why Triflates are superior for sensitive substrates helps in troubleshooting.

Figure 2: Comparison of stoichiometric AlCl3 complexation (wasteful, harsh) vs. catalytic Triflate cycle (atom-economical, mild).

Frequently Asked Questions (FAQ)

Q: Can I use acid anhydrides instead of acyl chlorides? A: Yes, and for sensitive substrates, this is often preferred. When using Method B (Triflates), anhydrides react smoothly and the byproduct is a carboxylic acid (weaker than HCl), reducing the risk of depurination or polymerization.

Q: My indole is acylating at C-3, but I want C-2. How do I switch regioselectivity? A: Standard F-C acylation favors C-3 (electronic control). To get C-2:

-

Block C-3: Use a directing group or temporary halogen.

-

Intramolecular: Tether the acyl group to the Nitrogen.

-

Alternative: Use Vilsmeier-Haack conditions followed by oxidation, or lithiation strategies (non-Friedel-Crafts).

Q: How dry do my solvents need to be? A:

-

For AlCl3: Extremely dry (<50 ppm water). Moisture kills the catalyst and generates HCl.

-

For Sc(OTf)3: Not critical. These catalysts work even in aqueous media, though yields are usually higher in dry Nitromethane or DCE.

Q: The reaction works but the yield is low due to "red oil" formation. A: "Red oil" is often a stable complex between the product ketone and the Lewis Acid.

-

Fix: Ensure you perform a vigorous quench. Pour the reaction mixture into a rapidly stirring mixture of ice and dilute HCl (or Rochelle's salt for aluminum emulsions) to break the complex and release the product into the organic layer.

References

-

Lanthanide Triflates in Organic Synthesis: Kobayashi, S. et al. "Lanthanide Triflates as Water-Tolerant Lewis Acids." Chemical Reviews, 2002. Link

-

HFIP Promoted Acylation: Vekariya, R. H., & Aubé, J. "Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction."[3] Organic Letters, 2016.[3] Link

-

Zeolite Catalysis: Corma, A. et al. "Acylation of aromatics using zeolites as catalysts." Journal of Catalysis, 1999. Link

-

Indole Acylation: Wynne, J. H. et al. "Regioselective Friedel-Crafts Acylation of Indoles."[1][4] Journal of Organic Chemistry, 2004. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Functionalized Acetophenone Synthesis

Welcome to the Technical Support Center for the synthesis of functionalized acetophenones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial synthetic transformation. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring you can confidently optimize your reactions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing functionalized acetophenones?

The Friedel-Crafts acylation is the most widely employed and versatile method for the synthesis of functionalized acetophenones.[1][2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[1][3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[1][4]

Q2: I have an aromatic ring with a deactivating group (e.g., nitro, cyano). Can I still use Friedel-Crafts acylation?

Direct Friedel-Crafts acylation of strongly deactivated aromatic rings is generally not feasible.[1][4][5] The electron-withdrawing nature of these groups reduces the nucleophilicity of the aromatic ring, making it less reactive towards the electrophilic acylium ion.[6] For moderately deactivated rings, the reaction may proceed but often requires harsher conditions and may result in low yields.[7]

Expert Insight: For substrates with strongly deactivating groups, consider alternative synthetic strategies. One common approach is to introduce the acetyl group prior to the deactivating group. Alternatively, nucleophilic aromatic substitution or cross-coupling reactions might be more suitable.

Q3: What are the key safety precautions to consider during a Friedel-Crafts acylation?

Friedel-Crafts acylation involves several hazardous reagents and requires strict safety protocols:

-

Lewis Acids (e.g., AlCl₃): Aluminum chloride is a water-sensitive, corrosive solid that reacts violently with moisture, releasing HCl gas.[8] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-